4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
7-bromo-2-chloro-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTXKYJEQSOIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted aniline derivatives. One common method includes the reaction of 4-bromo-2-chloroaniline with 2-fluorobenzoyl chloride under acidic conditions to form the desired imidazole ring. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various organometallic reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole serves as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced therapeutic effects. Notably, compounds derived from benzimidazole frameworks have shown promise as anti-cancer, anti-inflammatory, and anti-microbial agents.
Case Study Example:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole exhibit significant inhibition against certain cancer cell lines, indicating potential for further development into therapeutic agents .
Chemical Biology
The compound’s unique halogen substituents contribute to its ability to interact with biological targets, making it useful for studying enzyme inhibition and receptor binding.
Mechanism of Action:
this compound has been shown to inhibit specific enzymes by binding to their active sites, disrupting normal biological processes. This property is particularly valuable in drug design where enzyme inhibition is a therapeutic goal.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 5.2 |
| Protein Kinase A | Non-competitive | 3.8 |
Material Science
In material science, this compound is explored for its potential in developing new materials with specific electronic properties. Its application in the synthesis of semiconductors and catalysts is under investigation.
Research Findings:
Research indicates that incorporating halogenated benzimidazoles into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in halogen types, positions, or additional functional groups (Table 1).
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|
| 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole | C₇H₃BrClFN₂ | 263.47 | Br (C4), Cl (C2), F (C7) | Triple halogenation |
| 2-Chloro-6-fluoro-1H-benzo[d]imidazole | C₇H₄ClFN₂ | 186.62 | Cl (C2), F (C6) | Reduced steric bulk |
| 5-Bromo-6-fluoro-1H-benzo[d]imidazole | C₇H₄BrFN₂ | 231.03 | Br (C5), F (C6) | Adjacent halogens |
| 6-Bromo-4-chloro-1H-benzimidazole | C₇H₄BrClN₂ | 231.48 | Br (C6), Cl (C4) | Halogen proximity to imidazole N |
| 7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole | C₁₃H₇BrCl₂N₂ | 342.02 | Br (C7), Cl (C5), Cl-Ph (C2) | Bulky aryl substituent |
| 4-Bromo-1-methyl-1H-benzo[d]imidazole | C₈H₇BrN₂ | 225.06 | Br (C4), CH₃ (N1) | N-methylation reduces acidity |
Key Observations :
- Halogen Positioning : The target compound’s 4-Br, 2-Cl, and 7-F substitution creates a sterically hindered and electron-deficient aromatic system, unlike analogs with adjacent halogens (e.g., 5-Br-6-F) or simpler substitution (e.g., 2-Cl-6-F) .
- Aryl vs.
- N-Methylation : Methylation at the imidazole N1 position (e.g., 4-Bromo-1-methyl analog) eliminates N-H acidity, altering hydrogen-bonding capacity and metabolic stability .
Physicochemical Properties
Melting Points and Solubility :
Spectroscopic Signatures :
Biological Activity
4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole is a member of the benzimidazole family, which is renowned for its diverse biological activities. This compound, characterized by its halogen substitutions, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C_7H_3BrClF_N_2, with a molecular weight of approximately 249.47 g/mol. The presence of bromine, chlorine, and fluorine atoms contributes to its unique chemical reactivity and biological properties.
Benzimidazole derivatives often exert their biological effects through interaction with various molecular targets. The halogen substituents in this compound enhance its binding affinity to enzymes and receptors, which can modulate several biochemical pathways:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Research indicates that some benzimidazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique substitution pattern of this compound may enhance its efficacy as an antitumor agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .
Pharmacological Properties
The pharmacological profile of this compound includes:
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Antimicrobial Evaluation : A study conducted on various benzimidazole derivatives showed that compounds with similar halogen substitutions exhibited significant antimicrobial activity against S. aureus and E. coli, with MIC values ranging from 12.5 to 50 µg/ml .
- Cancer Cell Proliferation : Research indicated that certain substituted benzimidazoles could inhibit the proliferation of cancer cells in vitro, suggesting a potential role as anticancer agents .
- Neuroprotective Effects : Compounds derived from benzimidazoles have been studied for their neuroprotective effects through AChE inhibition, with some derivatives showing IC50 values comparable to established drugs like donepezil .
Q & A
Basic Research Questions
Q. What are standard protocols for synthesizing 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted o-phenylenediamines with carbonyl compounds under reflux conditions. For example, derivatives like 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole (Sb23) are synthesized via cyclization reactions, achieving yields of 73% using optimized molar ratios and purification via column chromatography (Rf = 0.65) . Key steps include controlling reaction time (12–24 hours) and temperature (80–100°C) to avoid side products.
Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Peaks in δ 7.36–8.35 ppm confirm aromatic protons, while methyl groups appear at δ 2.64 ppm .
- FTIR : Stretching vibrations at 1611–1617 cm⁻¹ (C=N imidazole ring) and 590–767 cm⁻¹ (C-Br/C-Cl bonds) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 for Sb30) align with calculated molecular weights . Cross-referencing HRMS data ensures structural accuracy .
Q. What safety measures are critical when handling halogenated benzimidazoles?
- Methodological Answer :
- Prevention : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood.
- Storage : Keep in airtight containers in dry, ventilated areas away from oxidizers .
- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose via licensed hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Discrepancies between experimental and theoretical data (e.g., δ 7.45–7.56 ppm vs. simulated values) may indicate solvent effects or conformational isomers. Iterative refinement of computational models improves alignment .
Q. What strategies optimize reaction yields for halogenated benzimidazoles?
- Methodological Answer :
- Catalyst Screening : Use Pd-based catalysts for C-Br/C-Cl coupling reactions.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Reaction Path Search : Quantum chemical calculations (e.g., transition state analysis) identify energy barriers, reducing trial-and-error experimentation . For example, adjusting substituent positions (e.g., R1 = Br vs. Cl) improves yields from 73% to 86% .
Q. How do structural modifications influence EGFR inhibition efficacy?
- Methodological Answer :
- Molecular Docking : Derivatives like Sb23 bind to EGFR’s ATP pocket (binding energy: −9.2 kcal/mol) via halogen-π interactions with Lys745 and Met793 .
- Cytotoxicity Assays : Substitutions at R3 (e.g., -Br vs. -CH3) alter IC50 values (e.g., 12.4 µM vs. 18.7 µM) in MCF-7 cells. ADMET predictions (e.g., hepatotoxicity risk) guide lead optimization .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Data Normalization : Control for assay variables (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Compare IC50 values from multiple studies using standardized units. For example, conflicting cytotoxicity results may arise from differences in compound purity (>95% required) or solvent (DMSO vs. ethanol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
